(3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carbonyl functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridine derivatives under controlled conditions. For instance, the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide can yield the desired thieno[2,3-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-boiling solvents like pyridine and the employment of robust catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
(3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the development of materials with unique electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism by which (3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide share a similar thiophene core and exhibit comparable biological activities.
Benzimidazole Derivatives: Compounds such as N-(1H-benzimidazol-2-yl)carbonylhydrazine derivatives are structurally related and have been studied for their biological properties.
Uniqueness
(3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is unique due to its specific substitution pattern on the thieno[2,3-b]pyridine core, which imparts distinct chemical reactivity and potential biological activity. Its combination of amino and carbonyl functional groups allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3-amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C17H16N2OS/c1-3-11-9-13-14(18)16(21-17(13)19-10(11)2)15(20)12-7-5-4-6-8-12/h4-9H,3,18H2,1-2H3 |
InChI Key |
NYZACLANLJQVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C1C)SC(=C2N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.